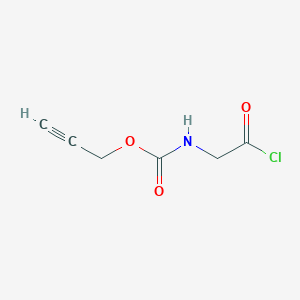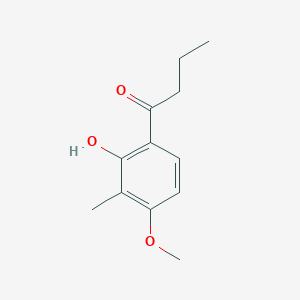
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of butanone and features a hydroxy, methoxy, and methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxy-4-methoxy-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butanol.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
科学的研究の応用
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its presence in ginger and its use as a flavoring agent.
Vanillylacetone: Another name for zingerone, highlighting its structural similarity.
Guaiacylacetone: 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, similar in structure but with a different carbon chain length.
Uniqueness
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to its similar compounds.
特性
CAS番号 |
92755-95-8 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
1-(2-hydroxy-4-methoxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(15-3)8(2)12(9)14/h6-7,14H,4-5H2,1-3H3 |
InChIキー |
CKKTUFCJBGEFJQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
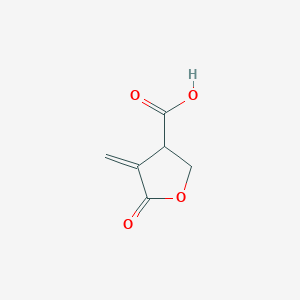
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
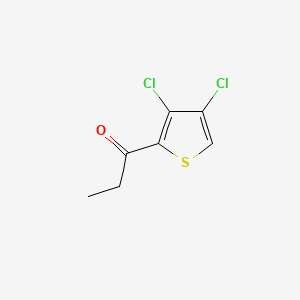
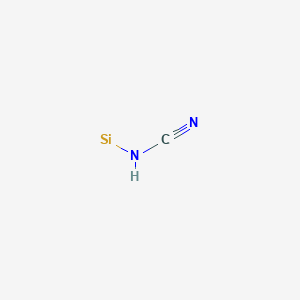
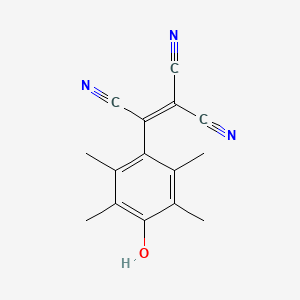
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
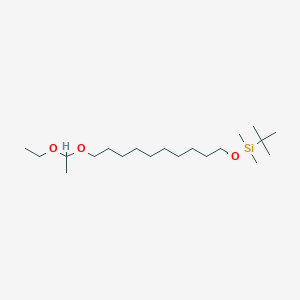
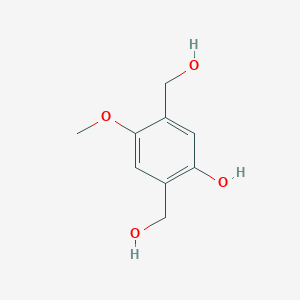
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
